1-(3-Fluoro-4-methoxyphenyl)heptan-1-one

Description

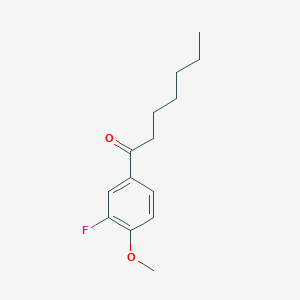

1-(3-Fluoro-4-methoxyphenyl)heptan-1-one is a fluorinated aromatic ketone characterized by a seven-carbon aliphatic chain (heptanone) attached to a substituted benzene ring bearing a fluorine atom at the 3-position and a methoxy group at the 4-position. This compound is of interest in organic synthesis and pharmaceutical research due to its unique electronic and steric properties imparted by the fluorine and methoxy substituents.

Properties

IUPAC Name |

1-(3-fluoro-4-methoxyphenyl)heptan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FO2/c1-3-4-5-6-7-13(16)11-8-9-14(17-2)12(15)10-11/h8-10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNVNMMNVJPFNLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C1=CC(=C(C=C1)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Fluoro-4-methoxyphenyl)heptan-1-one typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with heptanone under specific reaction conditions . The process may include the use of catalysts and solvents to facilitate the reaction. Industrial production methods often involve bulk custom synthesis to meet the demand for this compound in research and development .

Chemical Reactions Analysis

1-(3-Fluoro-4-methoxyphenyl)heptan-1-one undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Fluoro-4-methoxyphenyl)heptan-1-one is utilized in various scientific research fields, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities and interactions with biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)heptan-1-one involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups play a crucial role in its reactivity and interactions with other molecules. Detailed studies are required to fully understand the pathways involved .

Comparison with Similar Compounds

Chain Length Variation

Shorter-Chain Analogs

- 1-(3-Fluoro-4-methoxyphenyl)ethanone (C9H9FO2): Boiling point: 147–148°C at 20 Torr. The shorter ethanone chain reduces lipophilicity compared to the heptanone derivative, likely affecting solubility and reactivity in polar solvents .

- 1-(3-Fluoro-4-methoxyphenyl)propan-1-one (C10H11FO2) :

- 1-(3-Fluoro-4-methoxyphenyl)-3-methyl-1-butanone (C12H15FO2): A branched butanone derivative. Branching may lower melting points and enhance metabolic stability compared to linear chains .

Longer-Chain Analogs

Key Trend : Longer aliphatic chains generally increase boiling points and lipophilicity but reduce solubility in polar solvents.

Substituent Effects

Halogen Substitution

Functional Group Variations

- 1-(4-Methoxyphenyl)-2,3-di(pyridin-2-yl)heptan-1-one :

- 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one :

Structural Isomerism and Positional Effects

- 1-(3-Fluoro-4-hydroxyphenyl)-1-decanone: Replacement of methoxy with hydroxyl enhances hydrogen-bonding capacity, increasing solubility in aqueous media .

- 1-(5-Fluoro-2-hydroxyphenyl)-1-decanone: Fluorine and hydroxyl groups at different positions modify electronic distribution and steric accessibility .

Data Tables

Table 1. Structural and Physicochemical Comparison

Biological Activity

1-(3-Fluoro-4-methoxyphenyl)heptan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of a fluorine atom and a methoxy group on the phenyl ring significantly influences its biological properties.

Synthesis

The compound can be synthesized through various methods, including Friedel-Crafts acylation, which introduces the heptan-1-one moiety to the aromatic system. This synthetic route allows for modifications to enhance biological activity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of phenyl ketones can inhibit cancer cell proliferation. The National Cancer Institute's NCI-60 DTP Human Tumor Cell Line Screen has been used to evaluate such compounds, revealing selective cytotoxicity against various cancer cell lines, including leukemia and lung cancer .

| Cell Line | Inhibition (%) | Reference |

|---|---|---|

| RPMI-8226 (Leukemia) | 20% | |

| A549 (Lung Cancer) | 15% | |

| A498 (Renal Cancer) | 25% |

The proposed mechanism by which this compound exerts its anticancer effects includes the induction of apoptosis in cancer cells via mitochondrial pathways. This involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to increased oxidative stress within the cells .

Case Studies

A notable study involved the evaluation of a series of phenyl ketones similar to this compound, which were tested for their ability to inhibit tumor growth in vivo. The results demonstrated that these compounds could significantly reduce tumor size in mouse models, suggesting their potential as effective anticancer agents .

Antimicrobial Activity

In addition to anticancer properties, some studies have indicated that related compounds exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that electron-withdrawing groups like fluorine enhance antibacterial potency by increasing lipophilicity and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.